molecular formula C13H30I2N2O2 B12806861 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide CAS No. 109042-63-9

2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide

Cat. No.: B12806861
CAS No.: 109042-63-9
M. Wt: 500.20 g/mol
InChI Key: AQMJRRJYEWFFGT-UHFFFAOYSA-L
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Description

2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide is a quaternary ammonium compound featuring two positively charged trimethylammonio groups linked via a propionate ester backbone, with iodide as the counterion. Its structure imparts high water solubility and ionic reactivity, making it relevant in applications requiring strong electrostatic interactions, such as surfactants, ion-exchange materials, or biochemical modifiers. The diiodide counterion enhances solubility in polar solvents compared to chloride or bromide analogues, though it may reduce thermal stability due to iodide’s larger ionic radius .

Properties

CAS No.

109042-63-9

Molecular Formula

C13H30I2N2O2

Molecular Weight

500.20 g/mol

IUPAC Name

[2,2-dimethyl-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-trimethylazanium;diiodide

InChI

InChI=1S/C13H30N2O2.2HI/c1-13(2,11-15(6,7)8)12(16)17-10-9-14(3,4)5;;/h9-11H2,1-8H3;2*1H/q+2;;/p-2

InChI Key

AQMJRRJYEWFFGT-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C[N+](C)(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of 2-dimethylaminoethyl chloride with 2,2-dimethyl-3-bromopropionate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl iodide to form the final product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of high-purity reagents and controlled reaction environments is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.

    Industry: The compound is used in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The trimethylammonium groups facilitate binding to negatively charged sites, while the ester linkage allows for hydrolysis and subsequent release of active components. This dual functionality makes it a versatile compound in various applications.

Comparison with Similar Compounds

Bis-Thiazolium Diiodides (e.g., Compound 2f)

Structure: Bis-thiazolium diiodides, such as 2,2'-(propane-1,3-diyldisulfanediyl)bis[3-(2-aminophenyl)-4-methyl-1,3-thiazol-3-ium] diiodide (2f), feature thiazole rings instead of quaternary ammonium groups. They are synthesized via alkylation of thiazole-thione precursors with α,ω-diiodoalkanes . Key Differences:

  • Charge Distribution : Bis-thiazolium compounds localize charge on sulfur-containing heterocycles, whereas the target compound distributes charge across two quaternary ammonium groups.
  • Reactivity : Thiazolium rings enable nucleophilic substitution reactions, while the target compound’s ammonium groups favor electrostatic interactions.
  • Applications : Bis-thiazolium diiodides are explored for antimicrobial activity, while the target compound’s applications may focus on surfactant or biochemical modification roles .

2-Trimethylammonioethyl Methanethiosulfonate (MTSET)

Structure : MTSET contains a single trimethylammonioethyl group linked to a methanethiosulfonate moiety, with a bromide counterion .
Key Differences :

  • Counterion : MTSET uses bromide, which confers higher stability than iodide but lower solubility in polar solvents.
  • Functionality : The methanethiosulfonate group in MTSET enables covalent modification of cysteine residues in proteins, a feature absent in the target compound.
  • Biological Use : MTSET is widely used in protein engineering, while the target compound’s dual ammonium groups may limit membrane permeability, restricting its biochemical utility .

Inorganic Diiodides (e.g., Barium Diiodide)

Key Differences:

  • Volatility: BaI₂ exhibits significant vapor-phase clustering, unlike the target compound, which is non-volatile due to its bulky organic structure.
  • Thermodynamics : The target compound’s dissociation in solution is influenced by steric hindrance from its organic groups, whereas BaI₂ dissociates completely into Ba²⁺ and I⁻ ions .

Comparative Data Table

Compound Name Structure Highlights Counterion Solubility (Polar Solvents) Key Applications
Target Compound Dual quaternary ammonium, ester backbone I⁻ High Surfactants, ion-exchange
Bis-Thiazolium Diiodide (2f) Thiazole rings, disulfide linker I⁻ Moderate Antimicrobial agents
MTSET Single ammonium, thiosulfonate group Br⁻ Moderate Protein cysteine modification
Barium Diiodide Inorganic ionic lattice I⁻ High Optical materials, catalysts

Research Findings and Trends

Solubility and Stability : The target compound’s iodide counterion enhances solubility but may reduce thermal stability compared to bromide analogues like MTSET. Bis-thiazolium diiodides show intermediate stability due to aromatic stabilization .

Reactivity : The target compound’s lack of reactive thiosulfonate or disulfide groups limits its utility in covalent bonding applications, unlike MTSET or bis-thiazolium derivatives .

Environmental Partitioning : While PAHs () partition based on hydrophobicity, the target compound’s high polarity ensures minimal bioaccumulation, contrasting with less polar analogs .

Biological Activity

Overview of 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate Diiodide

Chemical Structure and Properties

  • Chemical Formula: C11H26I2N2O2
  • Molecular Weight: 472.145 g/mol
  • Synonyms: 2-Trimethylammonioethyl 3-trimethylammoniopropionate diiodide

This compound is a quaternary ammonium salt, characterized by its two trimethylammonio groups and a diiodide counterion. Quaternary ammonium compounds (QACs) are known for their antimicrobial properties and are widely used in various applications, including disinfectants and surfactants.

Antimicrobial Properties

Quaternary ammonium compounds, including derivatives like 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide, exhibit significant antimicrobial activity. Studies have shown that QACs can effectively inhibit the growth of bacteria, fungi, and viruses. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity and Safety Profile

Research indicates that while QACs have potent antimicrobial properties, they can also exhibit cytotoxic effects on human cells at higher concentrations. For instance, studies have evaluated the cytotoxicity of various QACs using cell viability assays (e.g., MTT assay), revealing dose-dependent effects on cell lines such as HEK293 and others.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology demonstrated that QACs effectively reduced bacterial load in clinical settings. The research highlighted the importance of optimizing concentration to balance efficacy with safety.
  • Cytotoxicity Assessment : In another study published in Toxicology Reports, researchers assessed the cytotoxic effects of various QACs on human epithelial cells. The findings suggested that while low concentrations were generally safe, higher doses led to significant cell death.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityCytotoxicity LevelApplications
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodideHighModerateDisinfectants, Surfactants
Benzalkonium ChlorideHighLow to ModerateSurface disinfectants
Cetyltrimethylammonium Bromide (CTAB)ModerateModerateAntiseptic formulations

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